(S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is a compound with significant pharmacological interest. It is classified as a pyrrolidine derivative, which features a pyridine ring substituted with a bromine atom. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The compound's IUPAC name is (3S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol, and its molecular formula is C9H11BrN2O, with a molecular weight of 243.1 g/mol. It falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures, which are often associated with various biological activities.
The synthesis of (S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol can be achieved through several methods. A notable approach involves the use of donor-acceptor cyclopropanes as intermediates. This method includes:
The process can be streamlined into a one-pot synthesis, enhancing efficiency and reducing the number of steps required to obtain the final product.
The structure of (S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol features a pyrrolidine ring connected to a brominated pyridine moiety. The stereochemistry at the pyrrolidine's C(3) position is specified as S, indicating that it has a specific three-dimensional arrangement that may influence its biological activity.
Key structural data includes:
(S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol can participate in various chemical reactions due to its functional groups. Notably:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to create derivatives for specific applications.
The specific interactions depend on the structural features of the compound and its ability to fit into active sites of target proteins or enzymes, influencing their activity.
(S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol exhibits several notable physical and chemical properties:
Additional analytical data includes:
(S)-1-(5-bromopyridin-2-yl)pyrrolidin-3-ol has potential applications in various scientific fields:
The compound (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol possesses a well-defined molecular architecture characterized by the formula C₉H₁₁BrN₂O and a molecular weight of 243.10-243.11 g/mol, as consistently reported across multiple chemical databases [1] [2] [10]. The core structure consists of a pyridine ring brominated at the 5-position, linked to a pyrrolidin-3-ol moiety via a nitrogen-carbon bond at the pyridine's 2-position. The critical stereogenic center at the 3-position of the pyrrolidine ring confers the (S)-absolute configuration, explicitly denoted in the IUPAC name and reflected in chiral SMILES notations such as O[C@@H]1CN(C2=NC=C(Br)C=C2)CC1
[2] [4] [10]. This stereochemistry is pharmacologically relevant, as enantiomeric purity (≥95-97%) directly influences biological interactions, as evidenced by vendors specifying chiral purity grades [3] [10]. The compound’s distinct stereochemistry differentiates it from its (R)-enantiomer (CAS 690265-87-3), which is commercially available as a separate entity [8].
Table 1: Molecular Descriptors of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol
Property | Value | Source |
---|---|---|
CAS Registry Number | 946002-90-0 | [1] [2] [3] |
Molecular Formula | C₉H₁₁BrN₂O | [1] [2] [10] |
Molecular Weight (g/mol) | 243.10 / 243.11 | [1] [10] |
IUPAC Name | (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol | [2] [10] |
Canonical SMILES | O[C@@H]1CN(C2=NC=C(Br)C=C2)CC1 | [2] [4] |
InChIKey | SXRFQXQWZRXLBR-QMMMGPOBSA-N | [2] [10] |
Structural validation of (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol relies on complementary spectroscopic techniques:
Table 2: Key Spectroscopic Signatures
Technique | Key Signals/Fragments | Structural Assignment |
---|---|---|
¹H NMR | δ 4.3-4.5 ppm (1H, m) | Methine proton (CH-O) |
δ 3.4-3.6 ppm (2H, m) | N-CH₂ protons | |
δ 6.5 ppm (1H, d), 7.7 ppm (1H, dd), 8.2 ppm (1H, d) | Pyridyl H-6, H-4, H-3 | |
IR | ~3200-3400 cm⁻¹ (br) | O-H stretch |
~1050-1100 cm⁻¹ | C-O stretch | |
~1600 cm⁻¹ | Pyridine C=N stretch | |
EI-MS | m/z 242/244 [M]⁺ (1:1) | Molecular ion (Br isotopes) |
m/z 170/172 | [Pyridyl-N=C₅H₃Br]⁺ fragment |
Computational and empirical data provide insight into the compound’s physicochemical behavior:
Table 3: Summary of Physicochemical Properties
Property | Value | Method/Notes |
---|---|---|
Molecular Weight | 243.10 g/mol | Calculated |
Boiling Point | 379.5°C | Predicted (760 mmHg) [10] |
Flash Point | 183.3°C | Predicted [10] |
Density | 1.617 g/cm³ | Calculated [10] |
Refractive Index | 1.634 | Calculated [10] |
pKa (pyrrolidine N) | ~7.5-8.5 | Estimated (analog comparison) |
Chiral Purity | ≥95-97% | Vendor specifications [3] [10] |
No experimental crystallographic data (unit cell parameters, space group, atomic coordinates) for (S)-1-(5-Bromopyridin-2-yl)pyrrolidin-3-ol is publicly available in the surveyed literature or databases [5] [9]. The absence of X-ray diffraction studies limits definitive conformational analysis, particularly regarding the torsional angle between the pyridine and pyrrolidine rings and intramolecular hydrogen bonding potential involving the hydroxyl group. However, crystallographic data for structurally analogous compounds (e.g., 1-(5-Bromopyridin-2-yl)piperidin-3-ol, Aldrich CDS023741) suggests that similar molecules often adopt twisted conformations in the solid state to minimize steric clashes [5]. Generating single crystals suitable for XRD would resolve the precise bond lengths, bond angles, and chiral confirmation of this enantiopure compound—critical data for rational drug design, particularly given its potential as a precursor to bioactive molecules like tau PET ligands identified in structure-activity relationship (SAR) studies [9].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0